molecular formula C7H6N4O B1358404 4-Azidobenzamide CAS No. 88609-06-7

4-Azidobenzamide

Cat. No. B1358404
CAS RN: 88609-06-7
M. Wt: 162.15 g/mol
InChI Key: ZKCVIWAHVMYDIM-UHFFFAOYSA-N
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Description

4-Azidobenzamide, also known as AzB, is a chemical compound that belongs to the class of azido compounds. It has a molecular formula of C7H6N4O .


Synthesis Analysis

The synthesis of benzamides, including 4-Azidobenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Chemical Reactions Analysis

Azides, including 4-Azidobenzamide, can be reduced to amines using various reagents . For instance, glucose and KOH can be used as green reagents for the reduction of azides to amines in water .


Physical And Chemical Properties Analysis

4-Azidobenzamide has a molecular weight of 162.14874 . It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.

Scientific Research Applications

Tissue Engineering

4-Azidobenzamide: has shown potential in the field of tissue engineering , particularly in nerve tissue regeneration. It can be introduced to chitosan, a polysaccharide, to create photo-cross-linked hydrogels under UV irradiation . These hydrogels can support the attachment, migration, and proliferation of Schwann cells, which are crucial for nerve regeneration.

Bioconjugation in Drug Delivery

In drug delivery systems , 4-Azidobenzamide plays a role in bioconjugation . It is used to modify biomolecules or drugs to enhance their delivery and efficacy. The azide group in 4-Azidobenzamide can undergo click chemistry reactions, allowing for the creation of stable linkages that are useful in targeted drug delivery .

Neuroscience

In neuroscience , 4-Azidobenzamide-enriched materials can be used to develop scaffolds that promote neural growth and repair. The compound’s ability to form hydrogels is particularly beneficial in creating environments conducive to cell growth and differentiation, which is vital for repairing neural pathways .

Polymer Chemistry

4-Azidobenzamide: is utilized in polymer chemistry to introduce azide functionalities into polymers. These functionalities can be further reacted to create a variety of polymer architectures, which have applications ranging from materials science to biomedicine .

Medicinal Chemistry

In medicinal chemistry , 4-Azidobenzamide derivatives are explored for their therapeutic potential. The azide group can be a precursor to various bioactive compounds, contributing to the synthesis of new drugs with enhanced properties .

Drug Delivery Systems

4-Azidobenzamide derivatives are being investigated for their use in drug delivery systems . They can be incorporated into dendrimers, which are highly branched, tree-like polymers, to improve drug solubility, stability, and targeted delivery .

Future Directions

While specific future directions for 4-Azidobenzamide were not found in the search results, azido compounds in general have potential applications in various fields. For instance, they can be used in the synthesis of heterocycles , and in biomedical engineering .

properties

IUPAC Name

4-azidobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVIWAHVMYDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623890
Record name 4-Azidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobenzamide

CAS RN

88609-06-7
Record name 4-Azidobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 4-Azidobenzamide in scientific research?

A: 4-Azidobenzamide serves as a valuable tool in photochemical research, particularly for surface modifications and studying biological interactions. Its photoactivatable aryl azido moiety enables covalent bonding to adjacent molecules upon exposure to UV light. [, ] This property makes it suitable for applications such as:

    Q2: How does the photochemical reactivity of 4-Azidobenzamide compare to other similar compounds?

    A: While specific comparative studies are required for definitive conclusions, research indicates that functionalized 1,3-benzodioxoles containing 4-Azidobenzamide as a chemo-functional group exhibit minimal fluorescence until they undergo photo-activated transformation. [] This suggests that the photoreactivity of the incorporated 4-Azidobenzamide may be efficient enough to induce further reactions and transformations, leading to detectable changes in fluorescence. Further investigation into the quantum yield and reaction kinetics of 4-Azidobenzamide compared to other photoreactive groups would provide a more comprehensive understanding of its reactivity.

    Q3: What are the limitations of using 4-Azidobenzamide in research applications?

    A: One limitation of using 4-Azidobenzamide stems from the potential for non-specific binding due to its highly reactive nature upon UV exposure. [] This non-specificity might lead to off-target effects and complicate data interpretation. Additionally, the requirement for UV irradiation for its photoactivation may limit its use in certain biological systems sensitive to UV damage. Researchers need to carefully consider these limitations and implement appropriate controls when designing experiments involving 4-Azidobenzamide.

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